molecular formula C3F6O B072791 Trifluoromethyl trifluorovinyl ether CAS No. 1187-93-5

Trifluoromethyl trifluorovinyl ether

Cat. No.: B072791
CAS No.: 1187-93-5
M. Wt: 166.02 g/mol
InChI Key: BLTXWCKMNMYXEA-UHFFFAOYSA-N
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Description

Trifluoromethyl trifluorovinyl ether is a fluorinated organic compound with the molecular formula C3F6O. It is a colorless gas that is heavier than air and can be easily liquefied. This compound is known for its high chemical and thermal stability, making it valuable in various industrial applications .

Mechanism of Action

Target of Action

Trifluoromethyl trifluorovinyl ether is primarily used in the synthesis of polymers and other chemical compounds . Its primary targets are the reactant molecules in these synthesis reactions.

Mode of Action

The compound acts as a monomer in polymerization reactions . It undergoes a nucleophilic attack on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride . This interaction with its targets leads to the formation of new chemical bonds and the creation of larger, more complex molecules.

Biochemical Pathways

This compound is involved in the polymerization pathway . The compound’s interaction with other reactants leads to the formation of new trifluorovinyl ether polymers. These polymers have unique properties, such as high chemical and thermal stabilities, which make them useful in various applications.

Pharmacokinetics

Its stability and reactivity are crucial for its role in synthesis reactions .

Result of Action

The result of this compound’s action is the formation of new chemical compounds, specifically trifluorovinyl ether polymers . These polymers have unique properties, such as high chemical and thermal stabilities, which make them useful in various applications.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the compound oxidizes readily in air to form unstable peroxides that may explode spontaneously . Therefore, it is crucial to handle this compound in a well-ventilated place, avoid formation of dust and aerosols, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl hypofluorite with trifluoroethylene . Another method includes the pyrolysis of perfluoro-(NN-dimethylvinylamine) or this compound itself, yielding perfluoro-2-azapent-2-ene and pentafluoropropionyl fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using stable reagents like trifluoromethyl triflate. This reagent is prepared on a large scale and is stable in both pure form and as a stock solution .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl trifluorovinyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily oxidizes in air to form unstable peroxides, which may explode spontaneously .

Common Reagents and Conditions: Common reagents used in reactions with this compound include trifluoromethyl triflate and other fluorinated compounds. These reactions often require controlled conditions to prevent the formation of hazardous by-products .

Major Products: The major products formed from reactions involving this compound include perfluoro-2-azapent-2-ene and pentafluoropropionyl fluoride .

Comparison with Similar Compounds

Uniqueness: Trifluoromethyl trifluorovinyl ether stands out due to its exceptional chemical and thermal stability, which is higher than many other fluorinated compounds. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

1,1,2-trifluoro-2-(trifluoromethoxy)ethene
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InChI

InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BLTXWCKMNMYXEA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(F)(F)F)F
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Molecular Formula

C3F6O
Record name PERFLUORO(METHYLVINYL ETHER)
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Related CAS

50675-08-6
Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID3051599
Record name Trifluoro(trifluoromethoxy)ethylene
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Molecular Weight

166.02 g/mol
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Physical Description

Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor
Record name PERFLUORO(METHYLVINYL ETHER)
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Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-
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CAS No.

1187-93-5
Record name PERFLUORO(METHYLVINYL ETHER)
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Record name Perfluoro(methyl vinyl ether)
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Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-
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Record name Trifluoro(trifluoromethoxy)ethylene
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Record name Trifluoro(trifluoromethoxy)ethylene
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Record name PERFLUORO(METHYL VINYL ETHER)
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Synthesis routes and methods

Procedure details

dehalocarbonylating an intermediate mixture comprising 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionic acid fluoride (PMPF) and 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)propionic acid fluoride (PEPF) formed in step (a) to form a product mixture comprising perfluoromethyl perfluorovinyl ether (PMVE) and perfluoroethyl perfluorovinyl ether (PEVE).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethyl trifluorovinyl ether
Reactant of Route 2
Trifluoromethyl trifluorovinyl ether
Reactant of Route 3
Reactant of Route 3
Trifluoromethyl trifluorovinyl ether
Customer
Q & A

Q1: How is Trifluoromethyl Trifluorovinyl Ether synthesized?

A: this compound can be synthesized through several methods. One approach involves the dehalogenation of 1,2-dichlorotrifluoroethyl trifluoromethyl ether. This precursor is synthesized by reacting Trifluoromethyl hypofluorite with 1,2-dichlorodifluoroethylene. []

Q2: What are the primary applications of this compound in polymer chemistry?

A: this compound is a valuable monomer in polymer chemistry. While it exhibits limited homopolymerization capabilities, it readily forms copolymers with various other monomers. It shows particular promise in creating copolymers with tetrafluoroethylene, vinylidene fluoride, vinylene fluoride, ethylene, and chlorotrifluoroethylene. [] Interestingly, copolymers with vinylidene fluoride and ethylene, as well as those with tetrafluoroethylene and trifluoroethyl trifluorovinyl ether, exhibit elastomeric properties. []

Q3: Does this compound undergo any notable thermal rearrangements?

A: Yes, this compound undergoes thermal isomerization to yield pentafluoropropionyl fluoride. [] Additionally, when subjected to flow pyrolysis at 600°C and low pressure, this compound breaks down into perfluoro-2-azapent-2-ene (55%) and pentafluoropropionyl fluoride (67%). []

Q4: How does this compound react with nitrosyl compounds?

A: this compound reacts slowly with trifluoronitrosomethane (CF3NO) to produce low molecular weight polymers and volatile byproducts. These byproducts are identified as 1,3-disubstituted oxazetidines. []

Q5: Are there any known applications of this compound in the development of pharmaceutical building blocks?

A: Recent research highlights the potential of this compound as a precursor for valuable building blocks in medicinal chemistry. Specifically, reacting this compound with diethylamine or dimethylamine through a hydroamination reaction yields fluoroalkyl amino reagents. These reagents, upon activation with a Lewis acid, can act as electrophiles to introduce the fluoro(trifluoromethoxy)methyl group into aromatic and heterocyclic compounds. [] This process enables the synthesis of fluorinated pyrazoles, essential building blocks in medicinal and agricultural chemistry. []

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